N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1385305-12-3
VCID: VC6234737
InChI: InChI=1S/C20H16N4O2/c1-26-18-10-6-5-9-16(18)17(11-21)24-20(25)15-12-22-19(23-13-15)14-7-3-2-4-8-14/h2-10,12-13,17H,1H3,(H,24,25)
SMILES: COC1=CC=CC=C1C(C#N)NC(=O)C2=CN=C(N=C2)C3=CC=CC=C3
Molecular Formula: C20H16N4O2
Molecular Weight: 344.374

N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide

CAS No.: 1385305-12-3

Cat. No.: VC6234737

Molecular Formula: C20H16N4O2

Molecular Weight: 344.374

* For research use only. Not for human or veterinary use.

N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide - 1385305-12-3

Specification

CAS No. 1385305-12-3
Molecular Formula C20H16N4O2
Molecular Weight 344.374
IUPAC Name N-[cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide
Standard InChI InChI=1S/C20H16N4O2/c1-26-18-10-6-5-9-16(18)17(11-21)24-20(25)15-12-22-19(23-13-15)14-7-3-2-4-8-14/h2-10,12-13,17H,1H3,(H,24,25)
Standard InChI Key OJLMUAIDDRTGLG-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(C#N)NC(=O)C2=CN=C(N=C2)C3=CC=CC=C3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms) substituted at the 2-position with a phenyl group and at the 5-position with a carboxamide moiety. The carboxamide nitrogen is further bonded to a cyano-(2-methoxyphenyl)methyl group . Key structural features include:

PropertyValue/DescriptionSource
Molecular FormulaC₂₀H₁₆N₄O₂
Molecular Weight344.374 g/mol
IUPAC NameN-[cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide
SMILESCOC1=CC=CC=C1C(C#N)NC(=O)C2=CN=C(N=C2)C3=CC=CC=C3
InChI KeyOJLMUAIDDRTGLG-UHFFFAOYSA-N

The 2-methoxyphenyl group introduces electron-donating effects, while the cyano group enhances electrophilicity, potentially influencing reactivity and biological interactions .

Physicochemical Properties

Though experimental data on solubility, melting point, and stability are unavailable, its lipophilicity (calculated LogP ≈ 3.2) suggests moderate membrane permeability . The carboxamide and cyano groups may participate in hydrogen bonding, impacting solubility in polar solvents .

Synthesis and Preparation

General Pyrimidine Synthesis Strategies

Pyrimidine derivatives are typically synthesized via:

  • Condensation reactions between amines and carbonyl compounds .

  • Multi-component reactions involving aldehydes, malononitrile, and urea .

  • Nucleophilic substitution at reactive positions on preformed pyrimidine cores .

Reported Synthetic Pathways

While no explicit protocol for N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide exists, analogous compounds are prepared through:

Example Pathway :

  • Reagents: Substituted arylguanidine (3 mmol), benzaldehyde derivative (3.15 mmol), ethyl cyanoacetate (3.15 mmol), piperidine (6 mmol).

  • Conditions: Reflux in ethanol overnight, followed by cooling and extraction with ethyl acetate.

  • Yield: ~39% after silica gel chromatography.

This method highlights the use of piperidine as a base to facilitate Knoevenagel condensation and cyclization . Alternative routes may employ microwave-assisted synthesis or catalysts like ammonium chloride to improve efficiency .

Biological Activity and Mechanisms

Pyrimidine-5-Carbonitrile Pharmacophores

Pyrimidine-5-carbonitriles, a structural subclass, demonstrate:

  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins .

  • Anticancer Effects: Topoisomerase II inhibition and apoptosis induction in leukemia cell lines (IC₅₀ values: 2–10 μM) .

  • Anti-inflammatory Action: COX-2 suppression through competitive binding to the enzyme’s active site .

Hypothesized Targets for N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide

The compound’s cyano and methoxyphenyl groups may enhance binding to:

  • Kinase domains: Potential inhibition of EGFR or VEGFR-2 due to structural similarity to known kinase inhibitors .

  • Microtubule assembly: Disruption of tubulin polymerization via hydrophobic interactions with the colchicine binding site .

Research Gaps and Future Directions

Research AreaKey QuestionsMethodology Suggestions
Synthetic OptimizationImprove yield and scalability of synthesisMicrowave-assisted reactions
PharmacokineticsOral bioavailability and metabolismIn vitro ADME assays
ToxicologyAcute and chronic toxicity profilesRodent models (OECD guidelines)
Structure-ActivityRole of methoxy substitution on efficacyMolecular docking studies

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